REACTION_CXSMILES
|
O[C:2]1[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=[C:4]([C:11]2[CH:12]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:15][CH:16]=2)[CH:3]=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:2]1[N:7]2[N:8]=[CH:9][CH:10]=[C:6]2[N:5]=[C:4]([C:11]2[CH:12]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:15][CH:16]=2)[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC=2N1N=CC2)C=2C=C(C=CC2)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.75 g
|
Type
|
CUSTOM
|
Details
|
After evaporation at reduced pressure, ice
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the desired compound is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
After washing the organic layer with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with solid anhydrous sodium sulfate, evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1N=CC2)C=2C=C(C=CC2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |